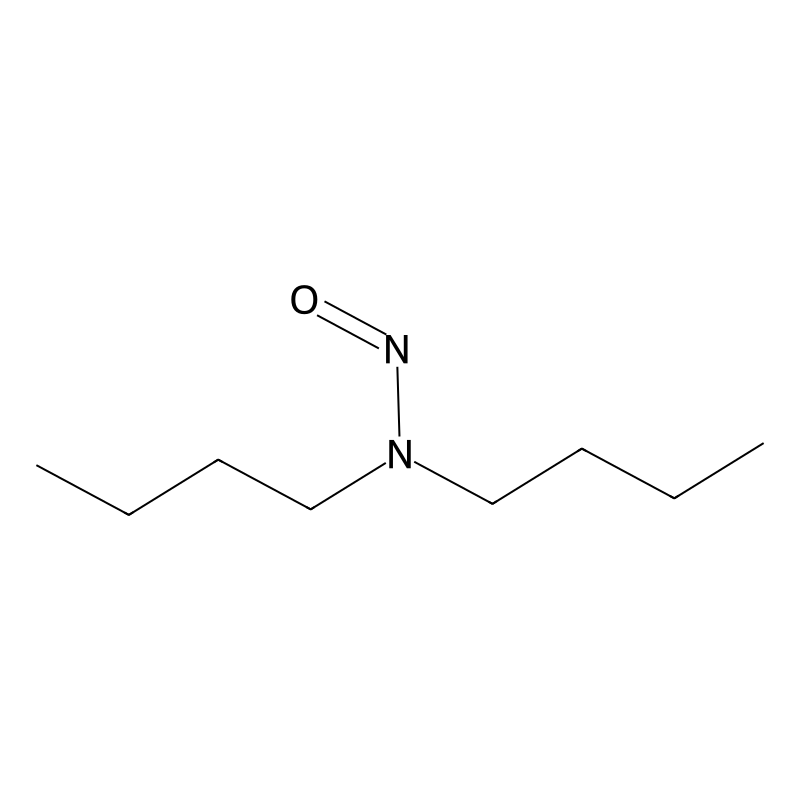

N-Nitrosodibutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in water 0.12%, org solvents and vegetable oils

Synonyms

Canonical SMILES

Analytical Chemistry:

NDBA serves as a pharmaceutical secondary standard . This means it is a highly purified reference material used in laboratories to calibrate instruments and validate analytical methods for the detection and quantification of NDBA in various samples, primarily water.

Environmental Monitoring:

NDBA is a nitrosamine, a class of compounds classified as probable human carcinogens by the International Agency for Research on Cancer (IARC) . Due to its potential health risks, NDBA is monitored in environmental samples, including drinking water and wastewater. Analytical methods utilizing NDBA standards are crucial for assessing environmental exposure and ensuring water safety .

Toxicology Research:

NDBA has been used in in vitro and in vivo studies to investigate the mechanisms of nitrosamine-induced carcinogenicity . These studies aim to understand how NDBA interacts with cells and DNA, ultimately leading to cancer development.

N-Nitrosodibutylamine is a chemical compound classified as a nitrosamine, with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol. It appears as a pale yellow, oily liquid and is known for its carcinogenic properties. The compound is produced through the reaction of dibutylamine with nitrous acid, typically in acidic environments. N-Nitrosodibutylamine is recognized for its potential presence as a pollutant in water systems and various industrial applications, particularly in chemical manufacturing and research contexts .

NDBA is a highly hazardous compound due to its strong carcinogenic properties. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).

- Electrophilic Reactions: The nitroso group in N-Nitrosodibutylamine can react with various electrophiles, leading to the formation of O-substituted hydroxydiazenium salts .

- Decomposition: Upon heating, N-Nitrosodibutylamine decomposes to emit toxic nitrogen oxides (NOx), which are harmful pollutants .

- Reactivity with Organolithium and Grignard Reagents: The compound can be attacked by nucleophiles at the nitroso nitrogen, forming unstable intermediates that may further react to yield hydrazones or azomethine imines .

N-Nitrosodibutylamine is classified as a confirmed carcinogen, with substantial evidence indicating its tumorigenic effects in experimental animals. Its biological activity includes:

- Carcinogenicity: N-Nitrosodibutylamine is associated with significant carcinogenic potential, prompting concerns about exposure in various industrial settings .

- Induction of Apoptosis: Studies have shown that N-Nitrosodibutylamine induces apoptosis and the production of reactive oxygen species in HL-60 leukemia cells, indicating its potential impact on cellular health and integrity .

The synthesis of N-Nitrosodibutylamine primarily involves the nitrosation of dibutylamine using nitrous acid. This reaction typically occurs under acidic conditions:

- Nitrous Acid Generation: Nitrous acid can be generated in situ from sodium nitrite and a strong acid.

- Reaction with Dibutylamine:

This process may be facilitated by the presence of catalysts such as clay or humic acid to enhance yield and selectivity .

N-Nitrosodibutylamine has limited but notable applications:

- Research Chemical: It is primarily utilized in laboratory settings for research purposes related to carcinogenic studies and organic synthesis.

- Intermediate in Synthesis: It serves as an intermediate for synthesizing other compounds, such as di-n-butylhydrazine .

Research on N-Nitrosodibutylamine has focused on its interactions with various biological systems and chemicals:

- Mutagenicity Studies: Investigations have demonstrated that N-Nitrosodibutylamine can be metabolically activated to form alkylating agents that modify DNA bases, leading to mutations .

- Reactivity with Biological Molecules: The compound's ability to interact with nucleophiles suggests potential implications for its biological activity and toxicity.

Several compounds share structural characteristics with N-Nitrosodibutylamine, particularly within the category of nitrosamines. Here are some similar compounds:

| Compound Name | CAS Number | Molecular Formula | Physical State | Carcinogenicity Category |

|---|---|---|---|---|

| N-Nitrosodiethylamine | 55-18-5 | C₄H₁₀N₂O | Yellow liquid | IARC Group 2A |

| N-Nitrosodimethylamine | 62-75-9 | C₂H₆N₂O | Yellow liquid | IARC Group 2A |

| N-Nitrosonornicotine | 16543-55-8 | C₉H₁₁N₃O | Light yellow solid | IARC Group 2A |

Uniqueness of N-Nitrosodibutylamine

N-Nitrosodibutylamine is unique due to its specific alkyl chain length (dibutyl) compared to other nitrosamines, which often have shorter or longer alkyl groups. Its distinct structure influences its reactivity and biological activity, particularly regarding its carcinogenic potential. While many nitrosamines exhibit similar toxicological profiles, the specific interactions and metabolic pathways associated with N-Nitrosodibutylamine may differ due to its unique molecular characteristics .

Environmental Formation Mechanisms

Precursor Interactions with Nitrites

N-Nitrosodibutylamine formation through precursor interactions with nitrites represents a critical environmental pathway that occurs under specific chemical conditions [4]. The formation process requires the presence of secondary amine precursors, particularly dibutylamine, which serves as the primary nitrogen-containing substrate for nitrosation reactions [4]. Research has demonstrated that N-nitrosamine formation becomes a significant environmental risk primarily in aqueous solutions at pH values below 6, where nitrite concentrations are elevated [4].

The nitrosation mechanism proceeds through the conversion of nitrite to more reactive nitrosating species, particularly dinitrogen trioxide, which acts as the primary nitrosating agent [3]. Under acidic conditions, nitrite undergoes protonation to form nitrous acid, which subsequently equilibrates with dinitrogen trioxide [3]. This equilibrium is crucial for the formation of N-nitrosodibutylamine, as dinitrogen trioxide demonstrates significantly higher reactivity toward secondary amines compared to nitrite alone [3].

Experimental studies have revealed that the reaction follows first-order kinetics with respect to both the secondary amine precursor and the nitrosating agent [4]. The rate of N-nitrosodibutylamine formation is particularly enhanced when nitrite concentrations exceed threshold levels in combination with the presence of dibutylamine or related secondary amine compounds [4]. Environmental monitoring has confirmed that these conditions frequently occur in industrial wastewater systems and contaminated groundwater sites where both amine precursors and nitrite are present simultaneously [8] [9].

Formation in Aqueous Environmental Systems

Formation of N-nitrosodibutylamine in aqueous environmental systems occurs through multiple interconnected pathways that are influenced by water chemistry, pH conditions, and the presence of catalytic species [2]. The aqueous formation process is particularly significant in natural water bodies where dissolved organic matter containing amine functional groups encounters nitrite from various anthropogenic sources [1].

Monochloramine disinfection processes have been identified as a major contributor to N-nitrosodibutylamine formation in aquatic systems [1]. During water treatment operations, the presence of nitrogen-containing microplastics, such as polyamide and polyacrylonitrile, releases dissolved organic matter that serves as precursor material for nitrosamine formation [1]. This dissolved organic matter is characterized by a high proportion of polar and non-cationic fractions that favor N-nitrosamine generation during chloramine disinfection [1].

The role of carbonyl compounds in aqueous formation mechanisms has been extensively documented, with formaldehyde demonstrating particularly significant enhancement effects [2]. Research indicates that formaldehyde presence can increase N-nitrosamine formation by factors ranging from 5 to 152, depending on the specific secondary amine structure and environmental conditions [2]. The enhancement occurs through two primary pathways: the iminium ion pathway, which dominates under neutral and basic conditions, and the carbinolamine pathway, which becomes predominant under acidic conditions [2].

Clay and Humic Acid-Mediated Formation Pathways

Clay and humic acid-mediated formation pathways represent important mechanisms for N-nitrosodibutylamine generation in soil and sediment environments [5]. These pathways are particularly relevant in agricultural and natural ecosystems where soil organic matter interacts with nitrite-containing compounds under varying pH conditions [5].

Humic acid and fulvic acid components in soil systems have been demonstrated to promote N-nitrosamine formation through catalytic mechanisms that operate effectively at pH values ranging from 4 to 7 [5]. The promotion occurs through the formation of nitrosyl complexes with organic acids, which subsequently react with secondary amine precursors to generate N-nitrosodibutylamine [5]. This catalytic pathway is distinct from direct nitrite-amine reactions and provides an alternative route for nitrosamine formation in environmental systems [5].

Clay mineral surfaces contribute to N-nitrosodibutylamine formation by providing reactive sites that facilitate the concentration and orientation of precursor molecules [5]. The adsorption of both amine precursors and nitrite species onto clay surfaces creates localized environments with enhanced reactivity compared to bulk solution conditions [5]. Research has shown that N-nitrosodibutylamine formation is most readily observed in soil systems at pH values of 5 or below, with formation occurring after incubation periods of 7 to 14 days depending on soil pH and organic matter content [5].

Environmental Distribution Patterns

Occurrence in Water Systems

N-Nitrosodibutylamine exhibits widespread occurrence in various water systems, with concentrations and distribution patterns reflecting both natural formation processes and anthropogenic inputs [8] [9]. Comprehensive monitoring studies in the Pearl River Delta region have documented N-nitrosodibutylamine concentrations reaching up to 64 nanograms per liter in river water systems, with the compound ranking among the three major N-nitrosamines detected alongside N-nitrosodimethylamine and N-nitrosodiethylamine [8].

Groundwater systems demonstrate particularly concerning levels of N-nitrosodibutylamine contamination, with average concentrations of 10 ± 12 nanograms per liter detected in more than 80 percent of sampled locations [8] [9]. The high detection frequency in groundwater reflects the compound's high water solubility, exceeding 1270 milligrams per liter, which facilitates rapid transport and distribution through aquatic systems [9]. The similarity between N-nitrosodibutylamine profiles in river water and groundwater indicates close hydraulic connections and suggests that surface water contamination serves as a primary source for groundwater pollution [9].

Drinking water treatment systems show variable effectiveness in removing N-nitrosodibutylamine, with concentrations in treated tap water typically reduced to 1.4 nanograms per liter, representing a detection frequency of 21 percent [8] [9]. The persistence of detectable levels in treated water indicates that conventional water treatment processes provide incomplete removal of this compound [9]. Seasonal variations in occurrence have been documented, with higher concentrations typically observed during dry seasons when dissolved organic matter composition shifts toward protein-like components that serve as more effective precursors for N-nitrosodibutylamine formation [12].

Industrial and Residential Land Contamination Patterns

Industrial and residential land areas demonstrate significantly elevated N-nitrosodibutylamine contamination compared to other land use types, reflecting the influence of anthropogenic activities on environmental distribution patterns [8] [9]. River water samples collected from industrial land areas show N-nitrosodibutylamine concentrations that are significantly higher than those observed in agricultural or undeveloped areas [8] [9]. This elevation is attributed to direct discharge of industrial wastewater containing both amine precursors and nitrite compounds necessary for N-nitrosodibutylamine formation [8] [9].

Residential land contamination patterns exhibit N-nitrosodibutylamine concentrations averaging 25 nanograms per liter in associated water bodies, levels that are comparable to those observed in industrial areas [8] [9]. The similarity between industrial and residential contamination levels suggests that domestic wastewater contributes substantially to environmental N-nitrosodibutylamine burdens through the discharge of nitrogen-containing compounds from household products and human waste [8] [9].

Biosolids from wastewater treatment plants represent a significant reservoir of N-nitrosodibutylamine, with concentrations averaging 134 nanograms per gram dry weight and ranging from 7 to 505 nanograms per gram dry weight across different facilities [27]. The compound was detected in 88 percent of biosolids samples analyzed, indicating widespread occurrence in municipal waste treatment systems [27]. These contaminated biosolids, when applied to land as fertilizer or soil amendment, represent a potential pathway for introducing N-nitrosodibutylamine into terrestrial environments [27].

Agricultural Land Exposure Assessment

Agricultural land systems exhibit distinct N-nitrosodibutylamine exposure patterns that differ substantially from industrial and residential contamination profiles [8] [9]. Water bodies associated with agricultural land use demonstrate lower N-nitrosodibutylamine concentrations compared to industrial and residential areas, suggesting that agricultural activities contribute less directly to environmental nitrosamine formation [8] [9].

However, specific agricultural practices, particularly intensive aquaculture operations, have been identified as significant sources of N-nitrosodibutylamine in rural environments [9]. Aquaculture pond water samples have shown N-nitrosodibutylamine concentrations reaching 71 nanograms per liter, levels that exceed those typically observed in agricultural runoff from crop production areas [9]. This elevation in aquaculture systems is attributed to the combination of high organic nitrogen loading from fish waste and feed, along with conditions that promote nitrite formation and subsequent nitrosamine generation [9].

Agricultural soil systems present complex exposure scenarios due to the application of nitrogen-containing fertilizers and the potential for N-nitrosodibutylamine formation through soil-mediated pathways [5]. Research has demonstrated that N-nitrosodibutylamine can form in soil environments when amine precursors and nitrite are present under appropriate pH conditions [5]. The formation process is most efficient in acidic soils with pH values of 5 or below, where nitrite conversion to reactive nitrosating species is enhanced [5].

Environmental Fate and Transport Mechanisms

Biodegradation Kinetics

Biodegradation of N-nitrosodibutylamine in environmental systems follows first-order kinetics with rate constants that vary significantly depending on environmental conditions and microbial community characteristics [14] [18]. Aerobic biodegradation in subsurface soil systems demonstrates half-lives ranging from 14 to 40 days, while anaerobic conditions result in extended half-lives of 47 to 80 days [17] [18]. These kinetic parameters indicate that N-nitrosodibutylamine undergoes moderate biodegradation under favorable conditions but exhibits increased persistence in oxygen-limited environments [17] [18].

The biodegradation process appears to occur through co-metabolic pathways rather than as a primary substrate for microbial growth [18]. Experimental studies have identified formaldehyde and methylamine as intermediate products during the biodegradation process, suggesting that the degradation pathway involves sequential demethylation and denitrosation reactions [14]. The rate of biodegradation is influenced by the adaptation of microbial communities, nutrient availability, and the presence of competing carbon sources [18].

Temperature and pH conditions significantly affect biodegradation kinetics, with optimal degradation rates observed at moderate temperatures and near-neutral pH values [18]. The degradation process is enhanced in soil systems with higher organic matter content, which provides favorable conditions for diverse microbial communities capable of nitrosamine metabolism [18]. However, the presence of competing organic substrates can reduce biodegradation rates by diverting microbial activity away from N-nitrosodibutylamine metabolism [14].

Environmental Persistence Factors

Environmental persistence of N-nitrosodibutylamine is governed by multiple factors that influence its stability and transformation in natural systems [17] [18]. The compound exhibits moderate persistence under most environmental conditions, with stability influenced primarily by the availability of degradation pathways and environmental conditions that promote or inhibit these processes [17] [18].

Photolytic degradation represents a major removal mechanism for N-nitrosodibutylamine in surface waters and exposed soil environments [17] [20]. Direct photolysis occurs within hours to days when the compound is exposed to ultraviolet radiation, making this process particularly important in shallow water bodies and surface soil layers [17]. The photolytic degradation rate is enhanced by the presence of dissolved organic matter that can act as photosensitizers, although high concentrations of organic matter may also compete for available photons and reduce degradation efficiency [20].

Chemical stability in groundwater systems contributes to enhanced persistence due to the absence of photolytic processes and limited oxygen availability for aerobic biodegradation [18]. The high water solubility and low adsorption affinity of N-nitrosodibutylamine result in minimal retardation during groundwater transport, allowing the compound to migrate significant distances from source areas [17]. Anaerobic conditions in groundwater systems further contribute to persistence by limiting the primary biodegradation mechanisms that operate under aerobic conditions [18].

Transport in Urban Water Cycles

Transport of N-nitrosodibutylamine through urban water cycles involves multiple pathways that connect surface water, groundwater, and engineered water systems [8] [9] [19]. The compound's high mobility in aqueous systems facilitates rapid transport from point sources through interconnected urban hydrologic networks [8] [9].

Wastewater treatment plants serve as both sources and transformation sites for N-nitrosodibutylamine in urban water cycles [19] [21]. Influent wastewater typically contains N-nitrosodibutylamine concentrations ranging from 101 to 141 nanograms per liter, with formation potential values of 72.6 to 203 nanograms per liter [19]. Different biological treatment technologies demonstrate varying removal efficiencies, with modified anaerobic-anoxic-oxic membrane bioreactor systems achieving 81.2 percent removal compared to 25.8 percent removal in modified anaerobic-anoxic-oxic systems without membrane components [19].

Treated wastewater effluent continues to contain significant N-nitrosodibutylamine concentrations, typically ranging from 7.09 to 31.8 nanograms per liter, which are subsequently discharged to receiving water bodies [19]. This continued presence in treated effluent represents a persistent source of contamination to surface water systems and contributes to the widespread occurrence observed in urban and downstream environments [19]. The transport through urban water cycles is further facilitated by the compound's resistance to conventional water treatment processes and its tendency to bypass removal mechanisms designed for other contaminants [8] [9].

Table 1: N-Nitrosodibutylamine Occurrence in Environmental Systems

| Environmental Compartment | NDBA Concentration (ng/L) | Detection Frequency | Reference Citation |

|---|---|---|---|

| River Water (Industrial Land) | Significantly higher than other lands | High | [8] [9] |

| River Water (Residential Land) | 25 ng/L (similar to industrial) | High | [8] [9] |

| River Water (Agricultural Land) | Lower than industrial/residential | Moderate | [8] [9] |

| Groundwater | 10 ± 12 ng/L (average) | >80% of samples | [8] [9] |

| Tap Water | 1.4 ng/L | 21% | [8] [9] |

| Biosolids | 134 ng/g dw (average, range: 7-505) | Detected in biosolids samples | [27] |

| Surface Water (Pearl River Delta) | Up to 64 ng/L | Frequent detection | [8] |

| Aquaculture Pond Water | 71 ng/L | Detected | [9] |

Table 2: N-Nitrosodibutylamine Formation Mechanisms and Conditions

| Formation Pathway | Key Conditions | Formation Rate/Efficiency | Reference Citation |

|---|---|---|---|

| Precursor-Nitrite Interaction | pH < 6, secondary amine precursors | Significant at pH < 6 | [4] |

| Chloramine Disinfection | Monochloramine with N-containing compounds | Enhanced with N-containing microplastics | [1] |

| Clay/Humic Acid Mediation | Soil organic matter, acidic pH | Promoted at pH ≤ 5 | [5] |

| Aqueous Environmental Systems | Nitrite presence, amine substrates | First-order kinetics observed | [4] |

| Industrial Wastewater Formation | Industrial effluents, amine precursors | High in industrial land contamination | [8] [9] |

| Carbonyl-Catalyzed Formation | Formaldehyde presence, iminium ion pathway | 5-152 fold enhancement with formaldehyde | [2] |

Table 3: N-Nitrosodibutylamine Environmental Fate and Transport Parameters

| Process | Half-life/Rate | Environmental Conditions | Persistence Factor | Reference Citation |

|---|---|---|---|---|

| Biodegradation (Aerobic) | 14-40 days (subsurface soil) | Aerobic subsurface soil | Moderate persistence | [17] [18] |

| Biodegradation (Anaerobic) | 47-80 days (subsurface soil) | Anaerobic subsurface soil | Higher persistence than aerobic | [17] [18] |

| Photolysis (Direct) | Hours to days (UV exposure) | Surface waters with UV exposure | Low persistence in photic zone | [17] [24] |

| Groundwater Transport | High transport potential (LogKow < 1) | High water solubility (>1270 mg/L) | High mobility and leaching potential | [8] [9] |

| Volatilization | 2-6 hours (soil surface) | Warm, moist soil surfaces | Rapid loss from surface | [17] |

| Adsorption to Soil | Low adsorption (mobile) | Sandy to clay soils | High mobility, low retention | [17] |

Table 4: Kinetic Parameters for N-Nitrosodibutylamine Formation and Degradation

| Reaction Type | Rate Constant | Activation Energy (kcal/mol) | pH Dependence | Reference Citation |

|---|---|---|---|---|

| Secondary Amine + N2O3 | Same order of magnitude as secondary amines | <18 kcal/mol | Enhanced at low pH | [2] [26] |

| Carbinolamine + N2O3 | Similar to secondary amine pathway | Low activation energy | Dominant at acidic conditions (pH 4) | [2] [26] |

| Iminium Ion + Nitrite | Enhanced at neutral/alkaline pH | pH dependent pathway | Favored at pH 8 | [2] [26] |

| Biodegradation (First Order) | k = dependent on substrate concentration | Not specified | Variable with conditions | [14] [18] |

| Photolytic Degradation | Hours to days (UV dependent) | Photochemical process | Slight pH effects | [17] [20] |

| Hydroxyl Radical Reaction | ~16 hours half-life (atmospheric) | Not specified | Not pH dependent | [17] |

Physical Description

Yellow liquid; [HSDB]

Pale yellow liquid.

Color/Form

Yellow oil

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 105 °C at 8 mm Hg

BP: 116 °C at 14 mm Hg

116 °C at 14 mmHg

Heavy Atom Count

Vapor Density

Density

LogP

log Kow = 2.63

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxide/.

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 47 of 48 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (93.62%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

4.69X10-2 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

The present investigations showed that assumed and established metabolites of dipropylnitrosamine and dibutylnitrosamine reach the Syrian hamster fetus after subcutaneous (s.c.) treatment of their mothers (at day 14 of gestation). The compounds [2-hydroxypropylpropylnitrosamine, HPPN; 2-oxopropylpropylnitrosamine, OPPN; methylpropylnitrosamine, MPN; N-nitrosobis(2-hydroxypropyl)amine, BHP; and 4-hydroxybutylbutylnitrosamine, HBBN] were still present in the examined tissue (maternal blood, placenta, fetus, amniotic fluid) 4--6 hr after s.c. injection. The overall incidence of transplacentally induced tumors was lower in the F1- than in the P-generation and comparatively longer latencies were also observed in the F1- generation. However, in some groups low incidences were found of tumors which did not occur in the mothers (i.e., nasal cavities: BHP, HBBN; trachea: HBBN; lungs: HPPN, BHP, HBBN; liver: OPN, MPN, BHP, HBBN). Compared to exposure at early gestation, the transplacental carcinogenic effect increased at day 14 of gestation. Neoplasms originating in other organs were not associated with a transplacental effect of the examined nitrosamines.

The effect of butylated hydroxyanisole (BHA) on P-450-dependent omega-hydroxylation of N,N-dibutylnitrosamine (NDBA) to N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), and the further oxidation of BBN to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) by the alcohol/aldehyde dehydrogenase system was investigated using the post-mitochondrial supernatant of liver homogenates (S9) from acutely and chronically BHA pretreated animals or S9 fractions from untreated rats with BHA added. Acute oral BHA (50 and 250 mg.kg-1) did not change NDBA omega-oxidation, which was reduced by 35% only when the compound was administered 0.5% in the diet for 3 weeks. BCPN formation from BBN was unaffected by acute and chronic BHA pretreatment. In order to verify whether BHA or its metabolite(s) had a direct effect on NDBA and BBN oxidation, the compound was added to S9 fractions from untreated rats at various concentrations. Only when BHA concentrations were equimolar or in a 10-fold molar excess to the substrate concentration, we observed 30-50% inhibition of BBN formation and a reduced BCPN formation (60-80% of control values), from BBN. Thus, only at very high BHA concentrations could we confirm the inhibition of P-450-dependent mixed function oxidase and alcohol dehydrogenase activities involved in the metabolism of NDBA and BBN.

N-Nitrosodi-((1-14)C)butylamine (NDBA) has been shown to undergo a high first-pass metabolism in isolated perfused rat small intestinal segments. Metabolites resulting from omega-hydroxylation of NDBA, the bladder carcinogens N-nitrosobutyl-(4-hydroxybutyl)amine (NB4HBA) and N-nitrosobutyl-(3-carboxypropyl)-amine (NB3CPA), accounted for greater than 90% of the total radioactivity absorbed. In the present study using vascularly perfused rat small intestinal segments, the high first-pass metabolism of NDBA could be confirmed under near in vivo conditions despite the much higher absorption rate. At the end of the 36 min experimental period 70-80% of the dose have been absorbed via the portal blood as opposed to 1-10% of the dose after 2 h in vitro perfusion. omega-Hydroxylation was again the most important metabolic pathway. However, the relationship of NB3CPA to NB4HBA was shifted in favor of NB4HBA, indicating a concentration and absorption rate dependency in the further metabolism of NB4HBA to NB3CPA.

For more Metabolism/Metabolites (Complete) data for N,N-Dibutylnitrosoamine (16 total), please visit the HSDB record page.

N-nitrosodibutylamine has known human metabolites that include N-Butyl-N-(1-hydroxybutyl)nitrous amide.

Wikipedia

Use Classification

Methods of Manufacturing

N-Nitrosamines are products formed from the nitrosation of secondary amines, but are occasionally also derived from the nitrosation of some primary and tertiary amines or quaternary ammonium compounds. /N-nitrosomines/

General Manufacturing Information

Volatile N-nitrosamines in infant latex rubber pacifiers were determined by a modification of a methylene chloride experimentation and gas-chromatography with thermal energy anal procedure. Data were obtained on the baseline and compliance concns of volatile N-nitrosamines in infant pacifiers sold in the USA. Pacifiers made by 18 manufacturers before and after the January 1, 1984 action level of 60 ppb was set by the USA Consumer Product Safety Commission were analyzed for volatile N-nitrosamiens. N-Nitrosodibutylamine was the principal nitrosamine found ... Mean total volatile N-nitrosamine levels for baseline and compliance samples were 63.9 and 21.2 ppb, resp. The pacifier lots sampled after January 1, 1984 had a significant decrease in contamination levels, indicating that at least 98% of the market share is in compliance with the enforcement policy for N-nitrosamines.

There is no evidence that nitrosodi-n-butylamine was made commercially.

Analytic Laboratory Methods

Method: OSHA 27; Procedure: gas chromatography with thermal energy analyzer detection; Analyte: N-nitrosodi-n-butylamine; Matrix: air; Detection Limit: 0.019 ppb (0.12 mg/cu m).

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N,N-dibutylnitrosoamine; Matrix: water; Detection Limit: not provided.

Method: EPA-NERL 521; Procedure: gas chromatography with mass spectrometry detection; Analyte: N,N-dibutylnitrosoamine; Matrix: finished drinking water; Detection Limit: 0.36 ng/L.

For more Analytic Laboratory Methods (Complete) data for N,N-Dibutylnitrosoamine (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A group-selective method for the determination of total N-nitroso compounds (NOC) has been adapted for analysing human urine samples. Nitrate was first removed from urine by an anion-exchange procedure that prevented the significant loss of various added reference NOC and unidentified urinary NOC. The total NOC were then determined by injecting the urine sample (nitrate content less than 1 mmol l-1) or anion-exchange eluate into refluxing ethyl acetate containing either acetic acid for determining heat and acetic acid labile thermal energy analyser responsive compounds (TAC) or into hydrogen bromide for the determination of TAC and NOC. The nitrogen monoxide levels released were measured using thermal energy analysis with chemiluminescence detection, and the differnce between the two determinations represented the concentrations of NOC. The optimum conditions for preventing artefactual nitrosation in urine samples by the addition of sodium hydroxide or sulphamic acid without decomposition of NOC were determined. The influence of time and storage conditions on NOC stability was investigated. Fifteen urine samples collected from volunteers dosed with proline were analysed for total NOC and N-nitrosamino acids revealing a preponderance of unknown NOC. The determination of total NOC in human urine using this group-selective method offers a new approach to the estimation of human exposure to NOC and to isolate hitherto unknown NOC and their metabolites. /N-nitroso cmpd/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired. ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The modifying effects of concomitant antioxidant treatment on N,N-dibutylnitrosamine (DBN)-induced carcinogenesis were investigated. Male F344 rats were given 0.05% DBN in their drinking water for 16 weeks, and simultaneously administered powder diet containing 2.0% butylated hydroxyanisole (BHA) or 0.7% butylated hydroxytoluene (BHT) for 16 weeks. Control animals received drinking water containing 0.05% DBN without antioxidant treatment. The final incidences of hepatocellular carcinomas were 100, 100 and 40% in the DBN plus BHA, DBN plus BHT and DBN treated groups, respectively, the difference being significant (P less than 0.001). Lung metastases were only observed in the DBN plus BHT group and DBN plus BHA group (50%, P less than 0.001; 7%, respectively). The incidence of papillary or nodular hyperplasia of the urinary bladder in the DBN plus BHA group was significantly higher than that of the control (P less than 0.05). Furthermore, esophageal carcinomas and papillomas were observed in all DBN treated groups, with no inter-group significant variation in yield. On the other hand, combination of DBN treatment with BHA or BHT significantly reduced the resultant incidences of forestomach hyperplasia. The results clearly demonstrated that concomitant administration of antioxidants, and in particular BHT, can modify DBN carcinogenesis.

The aim of this work was to determine the effect of vitamin C, diallyl disulfide (DADS) and dipropyl disulfide (DPDS) towards N-nitrosopiperidine (NPIP) and N-nitrosodibutylamine (NDBA)-induced apoptosis in human leukemia (HL-60) and hepatoma (HepG2) cell lines using the terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling assay. None of the vitamin C (5-50 microm), DADS and DPDS (1-5 um) concentrations selected induced a significant percentage of apoptosis. In simultaneous treatments, vitamin C, DADS and DPDS reduced the apoptosis induced by NPIP and NDBA in HL-60 and HepG2 cells (around 70% of reduction). We also investigated its scavenging activities towards reactive oxygen species (ROS) produced by NPIP and NDBA using 2',7'-dichlorodihydrofluorescein diacetate in both cell lines. ROS production induced by both N-nitrosamine was reduced to control levels by vitamin C (5-50 um) in a dose-dependent manner. However, DADS (5 um) increased ROS levels induced by NPIP and NDBA in HL-60 (40 and 20% increase, respectively) and HepG2 cells (18% increase), whereas DPDS was more efficient scavenger of ROS at the lowest concentration (1 microm) in both HL-60 (52 and 25% reduction, respectively) and HepG2 cells (24% reduction). The data demonstrated that the scavenging ability of vitamin C and DPDS could contribute to inhibition of the NPIP- and NDBA-induced apoptosis. However, more than one mechanism, such as inhibition of phase I and/or induction of phase II enzymes, could be implicated in the protective effect of dietary antioxidants towards NPIP- and NDBA-induced apoptosis in HL-60 and HepG2 cells.

The aim of this study was to investigate the protective effect of myricetin, quercetin, (+)-catechin and (-)-epicatechin, against N-nitrosodibutylamine (NDBA) and N-nitrosopiperidine (NPIP)-induced DNA damage in human hepatoma cells (HepG2). DNA damage (strand breaks and oxidized purines/pyrimidines) was evaluated by the alkaline single-cell gel electrophoresis or Comet assay. (+)-Catechin at the lowest concentration (10 uM) showed the maximum reduction of DNA strand breaks (23%), the formation of endonuclease III (Endo III, 19-21%) and formamidopyrimidine-DNA glycosylase (Fpg, 28-40%) sensitive sites induced by NDBA or NPIP. (-)-Epicatechin also decreased DNA strand breaks (10 uM, 20%) and the oxidized pyrimidines/purines (33-39%) induced by NDBA or NPIP, respectively. DNA strand breaks induced by NDBA or NPIP were weakly reduced by myricetin at the lowest concentration (0.1 uM, 10-19%, respectively). Myricetin also reduced the oxidized purines (0.1 uM, 17%) and pyrimidines (0.1 uM, 15%) induced by NDBA, but not the oxidized pyrimidines induced by NPIP. Quercetin did not protect against NDBA-induced DNA damage, but it reduced the formation of Endo III and Fpg sensitive sites induced by NPIP (0.1 uM, 17-20%, respectively). In conclusion, our results indicate that (+)-catechin and (-)-epicatechin at the concentrations tested protect human derived cells against oxidative DNA damage effects of NDBA and NPIP. However, myricetin at the concentrations tested only protects human cells against oxidative DNA damage induced by NDBA and quercetin against oxidative DNA damage induced by NPIP.

For more Interactions (Complete) data for N,N-Dibutylnitrosoamine (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable at room temperature for more than 14 days in neutral or alkaline aqueous solutions in dark, slightly less stable in acidic solutions; light-sensitive, especially to UV light.

It is stable in neutral or alkaline solution but slowly decomposes in acid solution and is somewhat sensitive to light.